Unveiling the Chemical Landscape of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride: A Technical Guide
Unveiling the Chemical Landscape of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride (CAS No. 75702-99-7). Due to the limited availability of specific experimental data for this compound in public literature, this document synthesizes information from analogous structures and established chemical principles to predict its physicochemical characteristics, reactivity, and stability. Detailed, generalized experimental protocols for the determination of key chemical properties are also provided to guide researchers in their laboratory investigations. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development involving novel fluorinated and cyclopropyl-containing amine scaffolds.
Introduction
1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride is a unique small molecule that incorporates three key structural motifs of significant interest in medicinal chemistry: a primary amine, a cyclopropyl group, and a trifluoromethyl group. The primary amine serves as a critical functional group for forming salts and engaging in various chemical transformations. The cyclopropyl ring introduces conformational rigidity and can influence metabolic stability and binding affinity to biological targets.[1] The trifluoromethyl group is a well-established bioisostere for a methyl group, often enhancing metabolic stability, lipophilicity, and binding interactions.[1] This combination of features makes 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride and its derivatives attractive building blocks in the design of novel therapeutic agents.[2]
This guide aims to provide a detailed understanding of the chemical properties of this compound, offering a predictive profile based on the known characteristics of α-trifluoromethyl amines and cyclopropylamines. Furthermore, it outlines standard experimental procedures for the empirical determination of its physicochemical properties.
Physicochemical Properties
Direct experimental data for 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride is scarce. The following table summarizes available information from chemical suppliers and predicted values derived from computational models and data from analogous compounds.
| Property | Value | Source |
| IUPAC Name | 1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride | [3][4] |
| CAS Number | 75702-99-7 | [3][4] |
| Molecular Formula | C₅H₉ClF₃N | [3][4][5][6] |
| Molecular Weight | 175.58 g/mol | [3][4][5][6] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not available (Predicted: >200 °C, decomposition likely) | General knowledge of amine hydrochlorides |
| Boiling Point | Not applicable (decomposes) | General knowledge of amine hydrochlorides |
| pKa (of the amine) | Predicted: 5.5 - 6.5 | Based on 2,2,2-trifluoroethanamine (pKa ~5.7)[7] |
| logP (of the free base) | Predicted: 1.5 - 2.5 | Computational prediction |
| Solubility | Expected to be high in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in nonpolar organic solvents (e.g., hexanes, toluene). | General properties of amine hydrochlorides |
| Storage Conditions | Room temperature | [2][6] |
Reactivity and Stability
The reactivity of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride is dictated by the interplay of its functional groups.
-
Amine Group: The primary amine is the most reactive site. As a base, it readily reacts with stronger acids. It can also act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The presence of the electron-withdrawing trifluoromethyl group is expected to reduce the nucleophilicity of the amine compared to non-fluorinated analogues.[1][8]
-
Cyclopropyl Group: The cyclopropane ring is known for its unique electronic properties and can participate in reactions that involve ring-opening under certain conditions, particularly with electrophiles.[9][10][11] However, under typical physiological and many synthetic conditions, it is a stable moiety.
-
Trifluoromethyl Group: The CF₃ group is chemically robust and generally unreactive under common synthetic conditions. Its strong electron-withdrawing nature significantly influences the properties of the adjacent carbon and the amine group.[1][12]
Stability:
1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride is expected to be a stable solid under standard laboratory conditions. As a hydrochloride salt, it is significantly less volatile than its free base form. Amine hydrochlorides are generally stable in air and at moderate temperatures. However, at elevated temperatures, decomposition is likely to occur. The presence of strong bases will neutralize the hydrochloride salt to liberate the free amine, which may be less stable and more volatile.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the experimental determination of the key chemical properties of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride.
Determination of Melting Point
Principle: The melting point is a fundamental physical property used for identification and purity assessment. For amine hydrochlorides, this is often a decomposition temperature.
Apparatus:
-
Capillary melting point apparatus
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
Procedure:
-
Grind a small sample of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride to a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Observe the sample closely. As the melting point is approached, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any signs of decomposition (e.g., color change, gas evolution).
Determination of pKa
Principle: The pKa of the conjugate acid of the amine will be determined by potentiometric titration. This involves titrating a solution of the amine hydrochloride with a standardized solution of a strong base and monitoring the pH change.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
-
Volumetric flasks
Reagents:
-
1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH buffer solutions (pH 4, 7, and 10) for calibration
Procedure:
-
Calibrate the pH meter using the standard buffer solutions.
-
Accurately weigh approximately 0.1 mmol of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride and dissolve it in 50 mL of deionized water in a beaker.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution gently.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly and then levels off (past the equivalence point).
-
Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Determination of logP
Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method, which measures the distribution of the compound between n-octanol and water, is a standard procedure. This will be performed on the free base of the compound.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
pH meter
Reagents:
-
1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride
-
n-Octanol (pre-saturated with water)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Sodium hydroxide solution (to generate the free base)
Procedure:
-
Prepare the free base of the amine by dissolving a known amount of the hydrochloride salt in water and adjusting the pH to approximately 2 units above the predicted pKa with NaOH.
-
Prepare a stock solution of the free base in the aqueous buffer.
-
In a separatory funnel or vial, combine a known volume of the aqueous stock solution with an equal volume of n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the amine in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC with a standard curve).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Spectroscopic Characterization
Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Solvents:
-
Deuterated solvents such as D₂O, CD₃OD, or DMSO-d₆. The choice of solvent will depend on the solubility of the hydrochloride salt.
General Procedure:
-
Dissolve a small amount (5-10 mg) of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride in the chosen deuterated solvent (approximately 0.6-0.7 mL) in an NMR tube.
-
Acquire the ¹H NMR spectrum. Expected signals would include those for the cyclopropyl protons, the methine proton adjacent to the trifluoromethyl group, and the amine protons (which may be broad or exchange with the solvent).[13][14]
-
Acquire the ¹³C NMR spectrum. Expected signals would include those for the cyclopropyl carbons, the methine carbon, and the carbon of the trifluoromethyl group (which will show coupling to fluorine).[13][14]
-
Process the spectra, including referencing to the residual solvent peak or an internal standard (e.g., TMS).
Principle: Mass spectrometry determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.[15]
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Chemical Ionization - CI).
Procedure:
-
Prepare a dilute solution of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water).[16][17]
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum is expected to show the molecular ion of the free base [M+H]⁺. The presence of chlorine from the hydrochloride is not typically observed in the molecular ion under these conditions. The accurate mass measurement from high-resolution mass spectrometry can be used to confirm the elemental composition.
Visualization of a General Experimental Workflow
As no specific signaling pathway or detailed experimental workflow for 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride is publicly available, the following diagram illustrates a general workflow for the initial characterization and biological screening of a novel chemical entity.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride [myskinrecipes.com]
- 3. 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride 97% | CAS: 75702-99-7 | AChemBlock [achemblock.com]
- 4. americanelements.com [americanelements.com]
- 5. (1S)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | 1338377-73-3 | NDC37773 [biosynth.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
